Unraveling the Molecular Interface: A Technical Guide to the (R)-Vanzacaftor Binding Site on F508del-CFTR
Unraveling the Molecular Interface: A Technical Guide to the (R)-Vanzacaftor Binding Site on F508del-CFTR
For Immediate Release
This technical guide provides a comprehensive analysis of the binding site and mechanism of action of (R)-Vanzacaftor (VX-121), a next-generation corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically in the context of the F508del mutation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cystic fibrosis and the development of novel therapeutics.
Executive Summary
Cystic fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the CFTR gene, with the deletion of phenylalanine at position 508 (F508del) being the most prevalent. This mutation leads to misfolding and premature degradation of the CFTR protein, resulting in a significant reduction of the protein at the cell surface. (R)-Vanzacaftor is a key component of a triple-combination therapy that has demonstrated significant clinical benefit. It acts as a CFTR corrector, facilitating the processing and trafficking of F508del-CFTR to the cell membrane. While direct structural evidence for the Vanzacaftor binding site is not yet publicly available, compelling data from structurally similar correctors and its classification as a Type III corrector strongly suggest a putative binding site on the first nucleotide-binding domain (NBD1) of the F508del-CFTR protein. This guide synthesizes the available evidence to propose a model of Vanzacaftor's interaction with F508del-CFTR and details the experimental approaches used to characterize such interactions.
(R)-Vanzacaftor: Mechanism of Action
(R)-Vanzacaftor is a CFTR corrector that enhances the amount of functional F508del-CFTR at the cell surface.[1][2][3] It is administered as part of a triple combination therapy, which also includes tezacaftor (a Type I corrector) and deutivacaftor (a potentiator).[4][5] Vanzacaftor and tezacaftor bind to different sites on the CFTR protein, leading to an additive effect in the correction of the F508del-CFTR processing defect.
Vanzacaftor is classified as a next-generation, Type III CFTR corrector due to its structural similarities to elexacaftor (VX-445). Type III correctors are understood to act by directly binding to and stabilizing the NBD1 domain of the CFTR protein. This stabilization is crucial for overcoming the folding defect caused by the F508del mutation.
The Putative (R)-Vanzacaftor Binding Site on F508del-CFTR
In the absence of a co-crystal or cryo-electron microscopy (cryo-EM) structure of Vanzacaftor bound to F508del-CFTR, the binding site of the structurally and functionally similar corrector, elexacaftor, provides the most reliable model for a putative Vanzacaftor binding pocket.
Cryo-EM studies of elexacaftor have revealed that it binds to a pocket on the NBD1 domain. This binding site is allosteric, meaning it is distant from the F508del mutation site but influences the overall conformation and stability of the NBD1 domain. The binding of elexacaftor is thought to facilitate the proper assembly of NBD1 with other domains of the CFTR protein, a critical step that is impaired by the F508del mutation.
Based on this evidence, it is hypothesized that (R)-Vanzacaftor binds to a similar allosteric pocket on the NBD1 domain of F508del-CFTR. This interaction is believed to stabilize the NBD1 domain, thereby rescuing the protein from its premature degradation and allowing for its successful trafficking to the cell surface.
Synergistic Correction with Tezacaftor
The triple combination therapy's enhanced efficacy stems from the synergistic action of Vanzacaftor and tezacaftor. Tezacaftor is a Type I corrector that binds to a distinct site on the first transmembrane domain (TMD1) of CFTR. This binding event stabilizes the TMD1, which is also destabilized by the F508del mutation.
The dual-site binding of Vanzacaftor (at NBD1) and tezacaftor (at TMD1) provides a more comprehensive correction of the F508del-CFTR folding defect than either agent alone. This synergistic mechanism underscores the complexity of the F508del-CFTR misfolding and the rationale for combination therapies.
Quantitative Data
The following tables summarize the available quantitative data for (R)-Vanzacaftor and its therapeutic combination.
Table 1: Clinical Efficacy of Vanzacaftor/Tezacaftor/Deutivacaftor in Patients with at least one F508del mutation (Phase 3 Clinical Trials)
| Parameter | Vanzacaftor Combination Group | Elexacaftor/Tezacaftor/Ivacaftor Group | Study |
| Absolute change in ppFEV1 from baseline (percentage points) | +0.5 | +0.3 | SKYLINE 102 |
| Absolute change in ppFEV1 from baseline (percentage points) | +0.2 | 0.0 | SKYLINE 103 |
| Mean absolute change in sweat chloride (mmol/L) | -8.6 (from a baseline on Trikafta) | N/A | RIDGELINE 105 (ages 6-11) |
| % of patients with sweat chloride < 60 mmol/L | 86% | 77% | SKYLINE 102 & 103 (pooled) |
| % of patients with sweat chloride < 30 mmol/L | 31% | 23% | SKYLINE 102 & 103 (pooled) |
Table 2: In Vitro Potency of (R)-Vanzacaftor
| Assay | Cell Type | Measurement | EC50 | Reference |
| K+ Secretion Stimulation | Human Bronchial Epithelial (HBE) cells | Paxilline-sensitive K+ current | 4.4 µM |
Note: This assay measures an off-target effect on BKCa channels but provides an indication of the compound's potency in a cellular context.
Experimental Protocols
The characterization of CFTR correctors like (R)-Vanzacaftor relies on a suite of well-established biochemical and functional assays.
Western Blotting for CFTR Maturation
This assay is used to assess the ability of a corrector to rescue the processing of F508del-CFTR from its core-glycosylated form (Band B, ~150 kDa) in the endoplasmic reticulum to its complex-glycosylated, mature form (Band C, ~170 kDa) that has trafficked through the Golgi apparatus.
Protocol:
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Cell Culture and Treatment: Plate human bronchial epithelial cells (e.g., CFBE41o- expressing F508del-CFTR) and culture to confluence. Treat cells with varying concentrations of (R)-Vanzacaftor (or in combination with tezacaftor) for 24-48 hours at 37°C.
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Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
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Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate on a 6-8% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
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Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for CFTR, followed by an HRP-conjugated secondary antibody.
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Visualization: Detect the CFTR bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The ratio of Band C to Band B is quantified to determine the extent of correction.
Ussing Chamber Assay for Transepithelial Ion Transport
The Ussing chamber is the gold standard for measuring CFTR-mediated chloride transport across polarized epithelial monolayers.
Protocol:
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Cell Culture: Culture primary human bronchial epithelial cells from CF patients (F508del/F508del) on permeable supports until a polarized monolayer with high transepithelial resistance is formed.
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Corrector Treatment: Treat the monolayers with (R)-Vanzacaftor for 24-48 hours.
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Ussing Chamber Measurement: Mount the permeable supports in Ussing chambers. Bathe both apical and basolateral surfaces with Krebs-bicarbonate Ringer's solution at 37°C and gassed with 95% O2/5% CO2.
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Short-Circuit Current (Isc) Recording: Clamp the transepithelial voltage to 0 mV and record the Isc.
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Pharmacological Modulation:
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Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
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Add a cAMP agonist cocktail (e.g., forskolin and IBMX) to the basolateral side to activate CFTR.
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Add a CFTR potentiator (e.g., deutivacaftor or VX-770) to the apical chamber to maximally open the corrected CFTR channels.
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Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm the measured current is CFTR-dependent.
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Data Analysis: The change in Isc in response to the CFTR activators and inhibitors is used to quantify the function of the corrected F508del-CFTR.
Site-Directed Mutagenesis
This technique is crucial for identifying specific amino acid residues that are critical for corrector binding. Although not yet reported for Vanzacaftor, this method would be instrumental in confirming its putative binding site on NBD1.
Protocol:
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Mutagenesis: Introduce point mutations in the cDNA of F508del-CFTR at residues hypothesized to be part of the Vanzacaftor binding pocket using a PCR-based method.
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Expression: Transfect cells (e.g., HEK293 or Fischer rat thyroid cells) with the mutated F508del-CFTR constructs.
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Functional and Biochemical Analysis: Evaluate the ability of Vanzacaftor to correct the maturation and function of the mutated F508del-CFTR using Western blotting and functional assays (e.g., Ussing chamber or iodide efflux assay).
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Data Interpretation: A loss of Vanzacaftor's corrective effect upon mutation of a specific residue would strongly suggest that this residue is part of its binding site.
Conclusion
(R)-Vanzacaftor is a novel, potent CFTR corrector that, in combination with tezacaftor and deutivacaftor, significantly improves clinical outcomes for individuals with cystic fibrosis carrying the F508del mutation. While its precise binding site on F508del-CFTR awaits direct structural elucidation, the available evidence strongly supports a model where Vanzacaftor binds to an allosteric site on the NBD1 domain. This binding event stabilizes the domain, and in synergy with the TMD1-stabilizing effect of tezacaftor, promotes the proper folding and trafficking of the F508del-CFTR protein to the cell surface. Further research, including cryo-EM studies of the Vanzacaftor-CFTR complex and detailed site-directed mutagenesis, will be invaluable in confirming this putative binding site and further refining our understanding of its mechanism of action. This knowledge will be instrumental in the rational design of future, even more effective, CFTR modulators.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vanzacaftor|CFTR Corrector for Research [benchchem.com]
- 3. pahealthwellness.com [pahealthwellness.com]
- 4. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
